molecular formula C9H18N2O B13296331 (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

Cat. No.: B13296331
M. Wt: 170.25 g/mol
InChI Key: JVXMMQIOJVBQSR-BDAKNGLRSA-N
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Description

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound featuring a fused 6- and 3-membered ring system. The structure includes an oxygen atom (4-oxa) and a secondary amine (1-aza) within the bicyclo[3.3.1]nonane scaffold, with an ethyl group substituent at the nitrogen atom.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5S,6R)-N-ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine

InChI

InChI=1S/C9H18N2O/c1-2-10-8-3-4-11-5-6-12-9(8)7-11/h8-10H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

JVXMMQIOJVBQSR-BDAKNGLRSA-N

Isomeric SMILES

CCN[C@@H]1CCN2CCO[C@H]1C2

Canonical SMILES

CCNC1CCN2CCOC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or alcohol.

    Introduction of the ethyl group: This step often involves an alkylation reaction using ethyl halides under basic conditions.

    Incorporation of the oxygen atom: This can be done through an oxidation reaction or by using an oxygen-containing precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a ligand in biochemical assays to study enzyme activity or receptor binding. Its bicyclic structure allows for specific interactions with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency or selectivity for a particular target.

Industry

In industry, this compound can be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to a change in the target’s activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The bicyclo[3.3.1]nonane scaffold is a versatile framework in medicinal and synthetic chemistry. Below, we compare the target compound with structurally related bicyclic systems, focusing on substituents, heteroatom positioning, and stereochemical features.

Structural and Functional Group Variations

Table 1: Key Structural Features of Bicyclo[3.3.1]nonane Derivatives
Compound Name Heteroatoms Substituents Molecular Formula Molecular Weight CAS Number Source
(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine 1 N, 1 O N-Ethyl C₉H₁₈N₂O 170.25 Not provided Target Compound
tert-Butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate 2 N tert-Butyl ester C₁₂H₂₁N₂O₂ 225.31 1250995-41-5
Ethyl (1R,5S,6R)-3-oxobicyclo[3.1.0]hexane-6-carboxylate 1 O (keto) Ethyl ester C₉H₁₂O₃ 168.19 81056-11-3
2-Oxa-4-azabicyclo[3.3.1]nonan-3-one (hydroxyl derivative) 1 N, 2 O 6,7,8-Trihydroxy, hydroxymethyl C₉H₁₃NO₆ 231.21 Not provided

Key Observations:

  • Heteroatom Positioning : The target compound’s 4-oxa-1-aza configuration contrasts with the 2-oxa-4-aza system in ’s hydroxylated derivative. The latter’s additional oxygen and hydroxyl groups enhance polarity and hydrogen-bonding capacity, likely increasing aqueous solubility compared to the more lipophilic N-ethyl-substituted target compound .
  • Substituent Effects : The N-ethyl group in the target compound may improve membrane permeability relative to tert-butyl esters (e.g., in ’s diazabicyclo derivative), which are bulkier and more electron-withdrawing .
  • Ring Strain and Puckering: Bicyclo[3.3.1] systems exhibit unique puckering conformations. Cremer and Pople’s puckering coordinates () suggest that substituents and heteroatoms influence ring strain.

Biological Activity

(5S,6R)-N-Ethyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine is a bicyclic compound characterized by its unique structural framework, which includes both nitrogen and oxygen atoms integrated into its bicyclic system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological applications.

Structural Characteristics

The molecular formula for this compound is C9H18N2OC_9H_{18}N_2O, with a molecular weight of approximately 170.25 g/mol. The stereochemistry indicated by (5S,6R) suggests specific spatial arrangements of substituents that can significantly influence its biological activity and reactivity.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly as a potential pharmacological agent targeting neurotransmitter receptors involved in various neurological processes.

Compounds with similar structural features have been studied for their roles as antagonists to neurotransmitter receptors, suggesting that this compound may interact with receptors such as:

  • Serotonin Receptors : Potential applications in treating anxiety and depression.
  • Dopamine Receptors : Implications for neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

The following table illustrates the structural variations and potential biological implications of compounds related to this compound:

Compound NameStructure TypeNotable Features
This compoundBicyclic amineEthyl group enhances lipophilicity
(5S,6R)-N-Propyloxabicyclo[3.3.1]nonan-6-aminesBicyclic aminePropyl group may alter receptor affinity
2-(7-amino-3-oza-bicyclo[3.1.0]hexan)Bicyclic amineDifferent ring structure affects activity

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of structurally similar compounds, it was found that modifications in the alkyl chain length significantly influenced receptor binding affinities and subsequent behavioral outcomes in animal models of anxiety and depression.

Study 2: Stereochemical Influence on Activity

Research demonstrated that the stereochemistry of bicyclic compounds plays a critical role in their biological activity. For instance, the (5S,6R) configuration was associated with enhanced binding affinity to serotonin receptors compared to its (5R,6S) counterpart.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound's lipophilicity suggests good absorption characteristics.
  • Metabolism : Preliminary studies indicate metabolic pathways involving cytochrome P450 enzymes.
  • Excretion : Renal excretion is likely, necessitating further investigation into its half-life and clearance rates.

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